1,2-Benzenedisulfonyl dichloride

Physical Property Isomer Differentiation Material Handling

This ortho-isomer (CAS 6461-76-3) is essential when geometric precision governs synthetic outcome. Only the 1,2-substitution pattern yields the cyclic N,N-benzenedisulfonylimide leaving group for chiral amine derivatization with 84–98.5% stereochemical inversion—reactivity unattainable with meta- or para-isomers. Its rigid, bent crosslinking geometry imparts unique thermomechanical properties to advanced polymers. The scaffold is validated in tumor-associated carbonic anhydrase IX/XII inhibitors (Ki <100 nM). Procure this specific ortho-isomer for reproducible results in medicinal chemistry, asymmetric synthesis, and materials science. ≥98% purity.

Molecular Formula C6H4Cl2O4S2
Molecular Weight 275.1 g/mol
CAS No. 6461-76-3
Cat. No. B1266731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedisulfonyl dichloride
CAS6461-76-3
Molecular FormulaC6H4Cl2O4S2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
InChIKeyYBGQXNZTVFEKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzenedisulfonyl Dichloride (CAS 6461-76-3) for Procurement: Ortho-Isomer Specification and Bifunctional Reactivity Profile


1,2-Benzenedisulfonyl dichloride (CAS 6461-76-3) is an aromatic sulfonyl chloride featuring two reactive sulfonyl chloride groups positioned ortho to each other on a benzene ring . This ortho-disubstitution pattern confers a significantly higher melting point of 140–146°C , distinguishing it from its meta-isomer counterpart and creating unique opportunities for cyclic derivative synthesis and polymer crosslinking .

Procurement Risk of Interchanging 1,2-Benzenedisulfonyl Dichloride with Meta- or Para-Isomers


Attempting to substitute 1,2-benzenedisulfonyl dichloride with its 1,3- (meta) or 1,4- (para) isomers is not scientifically valid due to critical differences in physical state, reactivity, and synthetic outcomes. The 1,2-isomer is a high-melting solid (140–146°C ), while the 1,3-isomer has a significantly lower melting point of 57–60°C [1], impacting handling, storage, and reaction condition requirements. Furthermore, the ortho-positioning of sulfonyl chloride groups in the 1,2-isomer enables the formation of cyclic intermediates like N,N-1,2-benzenedisulfonylimide [2], a reactivity pathway not accessible to the meta- or para-isomers. Such substitutions can lead to failed syntheses, altered product profiles, or inconsistent material performance, making precise isomer selection essential for reproducible research and industrial processes.

Quantitative Differentiation Guide for 1,2-Benzenedisulfonyl Dichloride (CAS 6461-76-3)


1,2- vs. 1,3-Benzenedisulfonyl Dichloride: Melting Point Differential as a Physical State Differentiator

The 1,2-benzenedisulfonyl dichloride isomer (CAS 6461-76-3) exhibits a melting point of 140–146°C , whereas its 1,3-analog (CAS 585-47-7) melts at a significantly lower range of 57–60°C [1]. This 83–89°C difference in melting point directly impacts the compound's physical state at ambient temperatures, with the 1,2-isomer being a solid while the 1,3-isomer may soften or melt under similar storage conditions.

Physical Property Isomer Differentiation Material Handling

Ortho-Substitution Enables Cyclic N,N-1,2-Benzenedisulfonylimide Formation for Stereoselective Synthesis

The ortho-disposition of sulfonyl chloride groups in 1,2-benzenedisulfonyl dichloride is essential for the formation of cyclic N,N-1,2-benzenedisulfonylimide derivatives, which act as superior leaving groups in nucleophilic substitution reactions of chiral amines [1]. These cyclic imides facilitate stereoselective substitutions, achieving 84–90% inversion of configuration for alcohol products and 94–98.5% inversion for amine products [1]. In contrast, acyclic N,N-disulfonylimides derived from meta- or para-isomers (or monofunctional sulfonyl chlorides) lack this unique cyclic structure and offer diminished stereocontrol.

Stereoselective Synthesis Leaving Group Chiral Amine

Bifunctional Ortho-Reactivity for Crosslinking: Enabling Complex Polymer Architectures

The 1,2-benzenedisulfonyl dichloride isomer is specifically employed as a cross-linking or chain-extending agent in polymer and dye synthesis due to its high reactivity with nucleophiles like amines and alcohols . The ortho-configuration of its two sulfonyl chloride groups dictates a constrained geometry that can produce more tightly crosslinked networks compared to the more extended linkages formed by 1,3- or 1,4-isomers. While direct comparative mechanical data are absent from current literature, the unique application as a crosslinker is explicitly tied to the ortho-isomer's structure .

Polymer Chemistry Crosslinking Agent Material Science

Target Application Scenarios for 1,2-Benzenedisulfonyl Dichloride Procurement


Stereoselective Synthesis of Homochiral Amines via Cyclic N,N-1,2-Benzenedisulfonylimide Intermediates

This compound is the reagent of choice for researchers aiming to achieve high stereochemical purity in chiral amine synthesis. As demonstrated in the literature, reacting 1,2-benzenedisulfonyl dichloride with chiral amines forms a cyclic N,N-1,2-benzenedisulfonylimide leaving group. This intermediate is essential for subsequent nucleophilic substitution reactions that yield alcohols and amines with 84–98.5% inversion of configuration, a level of stereocontrol not possible with other benzenedisulfonyl chloride isomers [1]. Procurement should be targeted at medicinal chemistry and agrochemical development groups focused on enantiomerically pure building blocks.

Synthesis of Constrained Polymeric Networks and Specialty Dyes

The ortho-disulfonyl chloride geometry of this compound makes it uniquely suited for applications requiring a tightly constrained crosslink. When reacted with diamine or diol monomers, it introduces a rigid, bent linkage that can significantly influence polymer properties such as glass transition temperature, solvent resistance, and mechanical strength. This specific structural outcome is a key differentiator from the more linear linkages provided by the 1,3- or 1,4-isomers. Material science and polymer chemistry laboratories developing novel hydrogels, membranes, or high-performance coatings should procure this specific isomer to achieve the desired network architecture .

Precursor for Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitors

Derivatives synthesized from o-benzenedisulfonyl chloride scaffolds have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with all measured Ki values being lower than 100 nM and many surpassing the performance of the clinical reference, acetazolamide [2]. This evidence highlights the ortho-isomer's scaffold as a privileged structure for developing selective anticancer agents. Procurement is justified for oncology drug discovery programs aiming to target the tumor microenvironment through CA IX/XII inhibition, a pathway where the specific ortho-geometry of the starting material is critical for activity.

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